3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester

描述

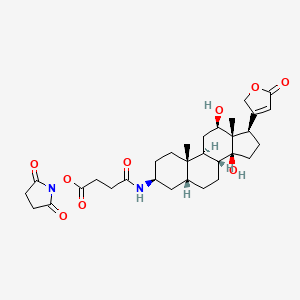

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is a derivative of digoxigenin, a steroid found in the foxglove plant. This compound is an amine-reactive haptenylation reagent, meaning it can attach to biomolecules of interest for subsequent detection with an anti-digoxigenin antibody . It is primarily used in research settings for labeling and detection purposes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester involves the derivatization of digoxigenin. The process typically includes the following steps:

Activation of Digoxigenin: Digoxigenin is first activated by reacting with a succinic anhydride to form digoxigenin hemisuccinate.

Formation of Hemisuccinamide: The digoxigenin hemisuccinate is then reacted with an amine, such as 3-amino-3-deoxydigoxigenin, to form the hemisuccinamide derivative.

Conversion to Succinimidyl Ester: Finally, the hemisuccinamide derivative is converted to the succinimidyl ester by reacting with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets research-grade standards .

化学反应分析

Types of Reactions

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester primarily undergoes substitution reactions due to its amine-reactive succinimidyl ester group. This group reacts with primary amines on biomolecules to form stable amide bonds .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), primary amines (e.g., lysine residues on proteins).

Major Products

The major product of these reactions is the biomolecule conjugated with the digoxigenin derivative, which can then be detected using anti-digoxigenin antibodies .

科学研究应用

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester has a wide range of applications in scientific research:

Chemistry: Used as a labeling reagent for detecting specific biomolecules in complex mixtures.

Biology: Employed in immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), to detect proteins, nucleic acids, and other biomolecules.

Medicine: Utilized in diagnostic assays to detect the presence of specific antigens or antibodies in clinical samples.

Industry: Applied in the development of biosensors and other analytical devices for detecting various analytes

作用机制

The mechanism of action of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester involves the formation of a stable amide bond between the succinimidyl ester group and primary amines on biomolecules. This conjugation allows the digoxigenin moiety to be detected using anti-digoxigenin antibodies, which bind specifically to the digoxigenin label . The compound has been shown to inhibit the Na+/K±ATPase by binding to the cardiac steroid receptor site.

相似化合物的比较

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is unique due to its specific reactivity with primary amines and its use as a digoxigenin derivative. Similar compounds include:

Digoxigenin-3-O-methylcarbonyl-ε-aminocaproic acid-N-hydroxysuccinimide ester: Another digoxigenin derivative used for labeling purposes.

Digoxigenin NHS-ester: A similar compound used for labeling biomolecules.

Biotinylation reagents: Used for similar purposes but involve biotin instead of digoxigenin.

These compounds share similar applications but differ in their specific reactivity and detection methods.

生物活性

Overview

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is a derivative of digoxigenin, a cardiac glycoside derived from the foxglove plant. This compound serves as an amine-reactive haptenylation reagent, allowing it to attach to biomolecules for subsequent detection using anti-digoxigenin antibodies. Its primary biological activity centers around its interaction with the Na+/K+ ATPase, a crucial enzyme in cellular ion transport.

Target and Mode of Action

The primary target of this compound is the Na+/K+ ATPase . The compound binds to the cardiac steroid receptor site on this enzyme, inhibiting its activity. This inhibition can significantly affect cellular processes such as ion homeostasis and membrane potential maintenance, which are vital for various physiological functions.

- Inhibition of Na+/K+ ATPase : The compound has been shown to inhibit Na+/K+ ATPase activity by binding to its receptor site, leading to altered cellular ion concentrations.

- Cellular Effects : The inhibition can result in increased intracellular sodium levels and decreased potassium levels, affecting cellular excitability and signaling pathways.

Applications in Scientific Research

This compound has several applications across various fields:

- Chemistry : Utilized as a labeling reagent for detecting specific biomolecules in complex mixtures.

- Biology : Employed in immunoassays such as ELISAs to detect proteins and nucleic acids.

- Medicine : Used in diagnostic assays to identify specific antigens or antibodies in clinical samples.

- Industry : Applied in the development of biosensors and analytical devices for detecting diverse analytes.

Synthesis and Reaction Mechanisms

The synthesis of this compound involves several key steps:

- Activation of Digoxigenin : Reacting digoxigenin with succinic anhydride to form digoxigenin hemisuccinate.

- Formation of Hemisuccinamide : Reacting digoxigenin hemisuccinate with an amine (e.g., 3-amino-3-deoxydigoxigenin).

- Conversion to Succinimidyl Ester : Converting the hemisuccinamide derivative into a succinimidyl ester using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC).

Case Study 1: Labeling Techniques

In a study published in the Journal of Cell Biology, researchers utilized this compound for labeling proteins in cells. The compound was incorporated into immunofluorescence protocols, enhancing the detection sensitivity of cellular structures during microscopy imaging .

Case Study 2: Assay Development

A bridging ELISA developed for detecting antibodies against therapeutic proteins used this compound for conjugation. The assay demonstrated high specificity and sensitivity, highlighting its utility in immunogenicity assessments .

Case Study 3: Microtubule Dynamics

Another research project investigated the effects of compounds on microtubule dynamics using flow cytometry. The study showed that conjugation with this compound allowed for effective monitoring of tubulin polymerization dynamics .

Summary Table of Biological Activities

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35)/t18-,19+,20-,21-,22+,23-,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQGRLJRQILBRQ-ZCIIQETRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746897 | |

| Record name | (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216299-46-6 | |

| Record name | (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。